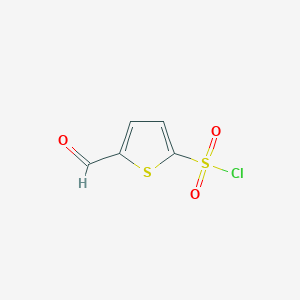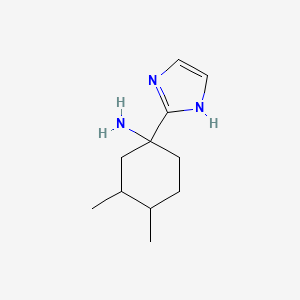![molecular formula C7H5NOS B13170105 Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
Thieno[2,3-c]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H-Thieno[2,3-c]pyridin-3-one is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical and biological properties. The presence of heteroatoms in the ring structure allows for various interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[2,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-c]pyridin-3-one derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene . These methods provide efficient routes to obtain the desired compound with high yields.
Industrial Production Methods
Industrial production of 2H,3H-Thieno[2,3-c]pyridin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H,3H-Thieno[2,3-c]pyridin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often utilize halogenating agents or nucleophiles to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, into the thieno[2,3-c]pyridin-3-one scaffold .
Scientific Research Applications
2H,3H-Thieno[2,3-c]pyridin-3-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, 2H,3H-Thieno[2,3-c]pyridin-3-one is used to study enzyme interactions and protein binding.
Medicine: The compound has shown potential as a kinase inhibitor, making it a promising candidate for drug development.
Industry: In the industrial sector, 2H,3H-Thieno[2,3-c]pyridin-3-one is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2H,3H-Thieno[2,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound acts as an ATP-mimetic kinase inhibitor, binding to the ATP pocket of kinases and inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold . The inhibition of kinase activity can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
2H,3H-Thieno[2,3-c]pyridin-3-one can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds share a similar fused ring structure but differ in the position and type of heteroatoms within the ring system .
Thieno[3,2-d]pyrimidine: This compound features a pyrimidine ring fused to a thiophene ring.
Thieno[3,4-b]pyridine: This compound has a pyridine ring fused to a thiophene ring in a different orientation.
The uniqueness of 2H,3H-Thieno[2,3-c]pyridin-3-one lies in its specific ring fusion and the resulting chemical and biological properties. Its ability to interact with biological targets and its versatility in chemical reactions make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 |
InChI Key |
JEPYXCHNCGZQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


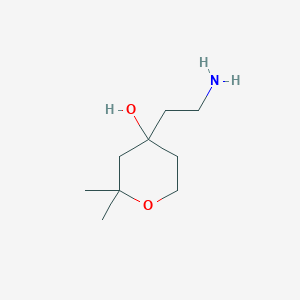
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)

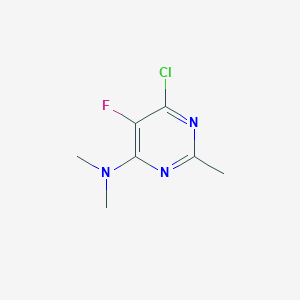
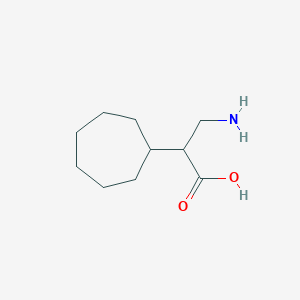
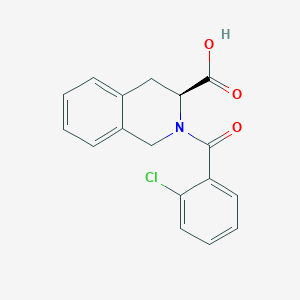
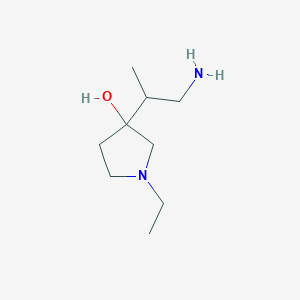
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)


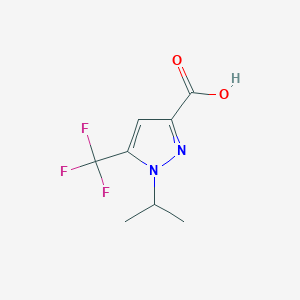
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
